Cas no 939759-26-9 (Benzyl 3-iodoazetidine-1-carboxylate)

Benzyl 3-iodoazetidine-1-carboxylate structure
939759-26-9 structure
Product Name:Benzyl 3-iodoazetidine-1-carboxylate
CAS 번호:939759-26-9
MF:C11H12INO2
메가와트:317.122955322266
MDL:MFCD09026510
CID:858999
PubChem ID:16244498
Update Time:2024-10-25

Benzyl 3-iodoazetidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Benzyl 3-iodoazetidine-1-carboxylate
    • 1-Azetidinecarboxylic acid, 3-iodo-, phenylmethyl ester
    • 1-Cbz-3-iodoazetidine
    • 3-iodo-azetidine-1-carboxylic acid benzyl ester
    • C11H12INO2
    • SNXKRIUJMHHPOB-UHFFFAOYSA-N
    • 1-Azetidinecarboxylic acid,3-iodo-
    • FCH1738292
    • PB34338
    • OR317157
    • AK103724
    • AX8235263
    • Y4773
    • (phenylmethyl) 3-iodanylazetidine
    • Phenylmethyl 3-iodo-1-azetidinecarboxylate (ACI)
    • MFCD09026510
    • AS-33439
    • J-504209
    • Benzyl3-iodoazetidine-1-carboxylate
    • 3-iodo-1-Azetidinecarboxylic acid phenylmethyl ester
    • SY097205
    • DB-079757
    • DTXSID00585721
    • SCHEMBL9929268
    • 1-Azetidinecarboxylic acid,3-iodo-, phenylmethyl ester
    • EN300-261674
    • AKOS015950105
    • CS-0045527
    • 939759-26-9
    • MDL: MFCD09026510
    • 인치: 1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
    • InChIKey: SNXKRIUJMHHPOB-UHFFFAOYSA-N
    • 미소: O=C(N1CC(I)C1)OCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 316.99100
  • 동위원소 질량: 316.99128g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 223
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.5
  • 소수점 매개변수 계산 참조값(XlogP): 2.4

실험적 성질

  • PSA: 29.54000
  • LogP: 2.38030

Benzyl 3-iodoazetidine-1-carboxylate 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Benzyl 3-iodoazetidine-1-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
230044-1g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 95%
1g
£81.00 2022-02-28
Fluorochem
230044-5g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 95%
5g
£243.00 2022-02-28
Fluorochem
230044-10g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 95%
10g
£405.00 2022-02-28
Fluorochem
230044-25g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 95%
25g
£621.00 2022-02-28
TRC
B535210-50mg
Benzyl 3-Iodoazetidine-1-carboxylate
939759-26-9
50mg
$ 50.00 2022-06-07
TRC
B535210-100mg
Benzyl 3-Iodoazetidine-1-carboxylate
939759-26-9
100mg
$ 65.00 2022-06-07
TRC
B535210-500mg
Benzyl 3-Iodoazetidine-1-carboxylate
939759-26-9
500mg
$ 115.00 2022-06-07
ChemScence
CS-0045527-1g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 99.41%
1g
$62.0 2022-04-26
ChemScence
CS-0045527-5g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 99.41%
5g
$190.0 2022-04-26
ChemScence
CS-0045527-10g
Benzyl 3-iodoazetidine-1-carboxylate
939759-26-9 99.41%
10g
$343.0 2022-04-26

Benzyl 3-iodoazetidine-1-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ;  2 h, rt
참조
Chiral proton catalysis of secondary nitroalkane additions to azomethine: synthesis of a potent GlyT1 inhibitor
Davis, Tyler A.; Danneman, Michael W.; Johnston, Jeffrey N., Chemical Communications (Cambridge, 2012, 48(45), 5578-5580

합성 방법 2

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 h, rt
참조
Practical carbon-carbon bond formation from olefins through nickel-catalyzed reductive olefin hydrocarbonation
Lu, Xi; Xiao, Bin; Zhang, Zhenqi; Gong, Tianjun; Su, Wei; et al, Nature Communications, 2016, 7,

합성 방법 3

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  overnight, 105 °C
참조
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids
Yang, Han; Chen, Zhen; Guo, Wenjing; Gu, Zhenhua, Organic Letters, 2022, 24(31), 5731-5735

합성 방법 4

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
참조
Nickel-catalyzed Sonogashira reactions of non-activated secondary alkyl bromides and iodides
Yi, Jun; Lu, Xi; Sun, Yan-Yan; Xiao, Bin; Liu, Lei, Angewandte Chemie, 2013, 52(47), 12409-12413

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ;  overnight, 100 °C
참조
Mild and Phosphine-Free Iron-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides with Alkynyl Grignard Reagents
Cheung, Chi Wai; Ren, Peng; Hu, Xile, Organic Letters, 2014, 16(9), 2566-2569

Benzyl 3-iodoazetidine-1-carboxylate Raw materials

Benzyl 3-iodoazetidine-1-carboxylate Preparation Products

Benzyl 3-iodoazetidine-1-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:939759-26-9)Benzyl 3-iodoazetidine-1-carboxylate
주문 번호:A844770
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04
가격 ($):368.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:939759-26-9)Benzyl 3-iodoazetidine-1-carboxylate
A844770
순결:99%
재다:25g
가격 ($):368.0
Email